Information on PubChem [National Institutes of Health], a database of chemical information, lists 1-Phenyl-3-buten-1-ol but does not describe any specific scientific research applications []. Suppliers of the chemical often designate it for "research use only" without specifying the research areas. This suggests the compound may be under investigation for various purposes, but the research itself is not widely published.
The presence of both an alcohol group and a double bond (olefin) suggests potential for the molecule to participate in various chemical reactions. However, targeted research into its reactivity and applications is not readily available in scientific literature.
Further exploration might involve:
Research into 1-Phenyl-3-buten-1-ol may be part of patent applications for new materials or processes. Searching patent databases could reveal applications not yet published in traditional scientific journals [].
Given the presence of reactive functional groups, 1-Phenyl-3-buten-1-ol could be a potential candidate for investigation in various research fields, such as:
1-Phenyl-3-buten-1-ol is an aromatic alcohol characterized by the molecular formula C10H12O. This compound features a phenyl group attached to a butenol chain, which makes it an unsaturated compound. It is typically encountered as a clear, colorless liquid and has a boiling point of approximately 228.5 °C. The presence of both an alcohol functional group and a double bond suggests that it can participate in various
These reactions highlight the compound's reactivity and potential for further chemical transformations.
Research into the biological activity of 1-Phenyl-3-buten-1-ol suggests that it may interact with various enzymes, particularly alcohol dehydrogenases, which catalyze the oxidation of alcohols. This interaction is crucial for its metabolism and may influence its pharmacokinetics in biological systems. The compound's aromatic structure allows it to engage in hydrogen bonding and other intermolecular interactions, potentially affecting its biological efficacy.
1-Phenyl-3-buten-1-ol can be synthesized through several methods, including:
textAllyl Acetate + Benzaldehyde → 1-Phenyl-3-buten-1-ol
These synthetic routes are adaptable for both laboratory and industrial applications, with conditions optimized for higher yields.
The applications of 1-Phenyl-3-buten-1-ol span various fields:
Studies on the interactions of 1-Phenyl-3-buten-1-ol with enzymes suggest that it may influence metabolic pathways involving cytochrome P450 enzymes. These enzymes play a significant role in the oxidative metabolism of many xenobiotics and endogenous compounds. Understanding these interactions is critical for assessing the compound's safety and efficacy in various applications .
Several compounds share structural similarities with 1-Phenyl-3-buten-1-ol, each possessing unique characteristics:
Compound Name | Structure Type | Notable Features |
---|---|---|
3-Buten-1-ol | Unsaturated Alcohol | Lacks phenyl group; simpler structure |
4-Phenyl-3-buten-2-one | Ketone | Contains a ketone functional group instead of hydroxyl |
3-Phenyl-2-propyn-1-ol | Alkyne | Features a triple bond; different reactivity |
Uniqueness: The distinct combination of an aromatic ring and an unsaturated alcohol chain in 1-Phenyl-3-buten-1-ol imparts unique chemical properties that enhance its reactivity compared to similar compounds. This makes it particularly interesting for further research and industrial applications .
Irritant